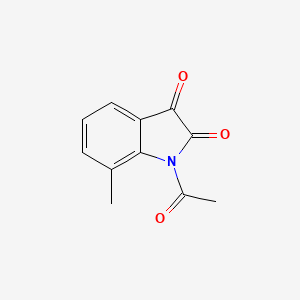
1-Acetyl-7-methylindole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-7-methylindole-2,3-dione is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, and their derivatives are known for their significant biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetyl-7-methylindole-2,3-dione can be synthesized through several synthetic routes. One common method involves the acylation of 7-methylindole-2,3-dione with acetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-7-methylindole-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reaction is typically carried out in an acidic medium.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield reduced forms of the compound, such as 1-Acetyl-7-methylindole.
Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.
Applications De Recherche Scientifique
1-Acetyl-7-methylindole-2,3-dione has found applications in various scientific fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a precursor for the synthesis of other indole derivatives, which are valuable in organic synthesis.
Biology: Indole derivatives are known for their biological activities, and this compound has been studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
1-Acetyl-7-methylindole-2,3-dione is similar to other indole derivatives, such as 1-Acetylindole-2,3-dione and 7-methylindole-2,3-dione. its unique structural features, such as the presence of the acetyl group at the 1-position and the methyl group at the 7-position, contribute to its distinct biological and chemical properties.
Comparaison Avec Des Composés Similaires
1-Acetylindole-2,3-dione
7-methylindole-2,3-dione
1-Acetyl-1H-indole-2,3-dione
Propriétés
IUPAC Name |
1-acetyl-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-4-3-5-8-9(6)12(7(2)13)11(15)10(8)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDRGZXHHJHSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














